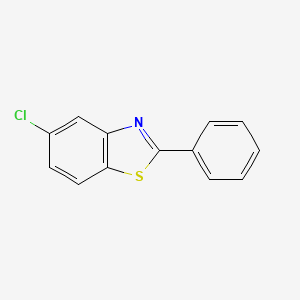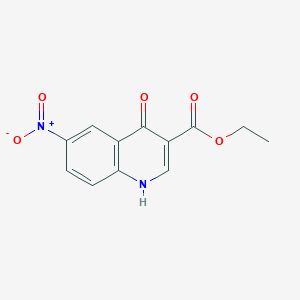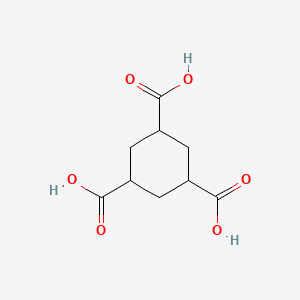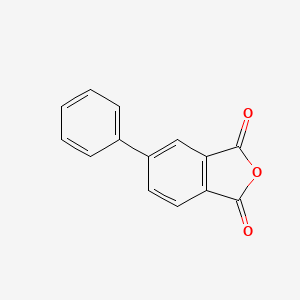
3-(2,4-Dinitrophénoxy)benzaldéhyde
Vue d'ensemble
Description
3-(2,4-Dinitrophenoxy)benzaldehyde is an organic compound with the molecular formula C13H8N2O6. It is characterized by the presence of a benzaldehyde group attached to a 2,4-dinitrophenoxy moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Applications De Recherche Scientifique
3-(2,4-Dinitrophenoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its reactive nitro groups.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
Target of Action
The primary target of 3-(2,4-Dinitrophenoxy)benzaldehyde is Thioredoxin Reductase (TrxR) . TrxR is a key enzyme involved in maintaining the redox balance within cells . It plays a crucial role in various cellular processes, including DNA synthesis and apoptosis .
Mode of Action
3-(2,4-Dinitrophenoxy)benzaldehyde acts as an inhibitor of TrxR . By binding to the enzyme, it prevents TrxR from reducing Thioredoxin (Trx), a small protein involved in redox reactions . This inhibition disrupts the normal redox balance within the cell .
Biochemical Pathways
The inhibition of TrxR by 3-(2,4-Dinitrophenoxy)benzaldehyde affects the Thioredoxin system , a major cellular antioxidant system . This system is responsible for maintaining the reduced state of several proteins, which is crucial for their function . By inhibiting TrxR, the compound disrupts this system, leading to an imbalance in the cellular redox state .
Result of Action
The inhibition of TrxR by 3-(2,4-Dinitrophenoxy)benzaldehyde leads to a disruption in the cellular redox balance . This can result in the induction of apoptosis , or programmed cell death . Therefore, the compound may have potential applications in cancer therapy, as inducing apoptosis in cancer cells can inhibit tumor growth .
Analyse Biochimique
Biochemical Properties
3-(2,4-Dinitrophenoxy)benzaldehyde plays a significant role in biochemical reactions, particularly as an inhibitor of thioredoxin reductase (TrxR). Thioredoxin reductase is an enzyme involved in the regulation of cellular redox homeostasis, DNA synthesis, and apoptosis. By inhibiting thioredoxin reductase, 3-(2,4-Dinitrophenoxy)benzaldehyde disrupts the redox balance within cells, leading to oxidative stress and potential cell death . This compound also interacts with other biomolecules such as superoxide dismutases and glutathione reductase, further contributing to its biochemical effects .
Cellular Effects
3-(2,4-Dinitrophenoxy)benzaldehyde has been shown to exert various effects on different cell types. In cancer cells, it induces oxidative stress by inhibiting thioredoxin reductase, leading to apoptosis and reduced tumor growth . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in antioxidant defense and metabolic processes, thereby influencing cellular function and viability .
Molecular Mechanism
The molecular mechanism of action of 3-(2,4-Dinitrophenoxy)benzaldehyde involves its binding interactions with thioredoxin reductase and other redox-active enzymes. By binding to the active site of thioredoxin reductase, it inhibits the enzyme’s activity, leading to an accumulation of oxidized thioredoxin and subsequent oxidative stress . This inhibition disrupts the cellular redox balance, resulting in the activation of apoptosis pathways and cell death. Additionally, 3-(2,4-Dinitrophenoxy)benzaldehyde may interact with other biomolecules through nucleophilic substitution and free radical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2,4-Dinitrophenoxy)benzaldehyde have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to 3-(2,4-Dinitrophenoxy)benzaldehyde leads to sustained oxidative stress and apoptosis in cancer cells . Additionally, the compound’s stability in various solvents and under different environmental conditions can affect its efficacy and potency in biochemical assays .
Dosage Effects in Animal Models
The effects of 3-(2,4-Dinitrophenoxy)benzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily induce oxidative stress and apoptosis in target cells . At higher doses, it can cause significant adverse effects, including systemic toxicity and organ damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and cellular effects without causing excessive toxicity .
Metabolic Pathways
3-(2,4-Dinitrophenoxy)benzaldehyde is involved in various metabolic pathways, particularly those related to redox homeostasis and antioxidant defense. It interacts with enzymes such as thioredoxin reductase, superoxide dismutases, and glutathione reductase, influencing the metabolic flux and levels of reactive oxygen species within cells . These interactions can lead to alterations in cellular metabolism and energy production, further contributing to the compound’s biochemical effects .
Transport and Distribution
Within cells and tissues, 3-(2,4-Dinitrophenoxy)benzaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, it may be transported into mitochondria, where it exerts its effects on redox-active enzymes and induces oxidative stress . The distribution of 3-(2,4-Dinitrophenoxy)benzaldehyde within tissues can also influence its overall efficacy and toxicity in vivo .
Subcellular Localization
The subcellular localization of 3-(2,4-Dinitrophenoxy)benzaldehyde plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments, such as mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can enhance its interactions with redox-active enzymes and other biomolecules, thereby amplifying its biochemical effects . Additionally, the subcellular distribution of 3-(2,4-Dinitrophenoxy)benzaldehyde can influence its stability and degradation within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dinitrophenoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2,4-dinitrofluorobenzene in the presence of a base such as anhydrous potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature for several hours. The reaction mixture is then concentrated, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for 3-(2,4-dinitrophenoxy)benzaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dinitrophenoxy)benzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenoxy ring make it susceptible to nucleophilic attack.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in an organic solvent.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxy derivatives.
Reduction: 3-(2,4-Diaminophenoxy)benzaldehyde.
Oxidation: 3-(2,4-Dinitrophenoxy)benzoic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: Shares the dinitrophenyl group but lacks the benzaldehyde moiety.
4-(2,4-Dinitrophenoxy)benzaldehyde: A positional isomer with the dinitrophenoxy group at a different position on the benzaldehyde ring.
2,4-Dinitrobenzaldehyde: Lacks the phenoxy linkage but contains both the nitro groups and the aldehyde group.
Uniqueness
3-(2,4-Dinitrophenoxy)benzaldehyde is unique due to the combination of its dinitrophenoxy and benzaldehyde functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
3-(2,4-dinitrophenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O6/c16-8-9-2-1-3-11(6-9)21-13-5-4-10(14(17)18)7-12(13)15(19)20/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQMCEXJWQWUFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290049 | |
| Record name | 3-(2,4-dinitrophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2363-11-3 | |
| Record name | NSC66236 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66236 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2,4-dinitrophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















